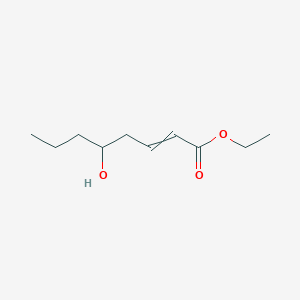Ethyl 5-hydroxyoct-2-enoate
CAS No.: 6065-34-5
Cat. No.: VC19724768
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6065-34-5 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 5-hydroxyoct-2-enoate |
| Standard InChI | InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
| Standard InChI Key | ARDMGCSKYPKQFS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CC=CC(=O)OCC)O |
Introduction
Structural Characteristics and Stereochemical Considerations
Ethyl 5-hydroxyoct-2-enoate (C₁₀H₁₈O₃) features a molecular weight of 186.25 g/mol, with the ester group at position 1, a double bond between carbons 2 and 3, and a hydroxyl group at carbon 5. The compound’s stereochemistry—particularly the configuration of the hydroxyl group (R or S)—significantly influences its physicochemical properties and reactivity. For example, Ethyl (5R)-5-hydroxyhex-2-enoate (C₈H₁₄O₃), a shorter-chain analog, demonstrates how enantiomeric purity (e.g., >98% ee) can dictate its utility in asymmetric synthesis.
Key Structural Features:
-
Double Bond Position: The α,β-unsaturated ester (C=C at position 2) introduces conjugation, enhancing reactivity in Michael additions or Diels-Alder reactions.
-
Hydroxyl Group: The secondary alcohol at position 5 enables hydrogen bonding and participation in oxidation or protection-deprotection strategies .
-
Ester Functionality: The ethyl ester group improves solubility in organic solvents and serves as a leaving group in nucleophilic acyl substitutions.
Synthesis and Enantioselective Preparation
The synthesis of Ethyl 5-hydroxyoct-2-enoate can be extrapolated from methods used for analogous compounds. For instance, Ethyl (5R)-5-hydroxyhex-2-enoate is synthesized via a multi-step process involving:
-
Olefination: Wittig or Horner-Wadsworth-Emmons reactions to install the α,β-unsaturated ester.
-
Hydroxylation: Stereoselective oxidation or enzymatic resolution to introduce the hydroxyl group with high enantiomeric excess.
-
Protection-Deprotection: Use of silyl ethers (e.g., tert-butyldimethylsilyl) to temporarily protect the hydroxyl group during subsequent reactions .
Example Synthetic Pathway:
-
Step 1: Reaction of ethyl glyoxylate with a hex-5-enyl Grignard reagent to form the α,β-unsaturated ester backbone.
-
Step 2: Sharpless asymmetric dihydroxylation to introduce the hydroxyl group at position 5 with >90% ee.
-
Step 3: Chromatographic purification (e.g., silica gel, TLC monitoring) to isolate the desired enantiomer .
Applications in Pharmaceutical and Agrochemical Research
Hydroxy esters like Ethyl 5-hydroxyoct-2-enoate serve as intermediates in synthesizing bioactive molecules. For example:
-
Antifungal Agents: Analogous compounds are precursors to azole derivatives targeting fungal cytochrome P450 enzymes.
-
Insect Pheromones: The Z-configuration of the double bond in Ethyl (3R,5Z)-3-hydroxy-5-octenoate mimics natural insect communication chemicals, suggesting potential agrochemical applications.
Table 1: Comparative Properties of Related Hydroxy Esters
Analytical Characterization Techniques
Structural elucidation of Ethyl 5-hydroxyoct-2-enoate relies on advanced spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of the double bond (δ 5.8–6.3 ppm for vinyl protons) and hydroxyl group (δ 2.1–2.5 ppm for OH proton).
-
Infrared Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (O-H) validate functional groups.
-
Mass Spectrometry: High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 186.1256 for [M+H]⁺) .
Reactivity and Mechanistic Insights
The compound’s reactivity is governed by its functional groups:
-
Michael Acceptors: The α,β-unsaturated ester undergoes nucleophilic additions with amines or thiols to form β-substituted derivatives.
-
Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent or Swern conditions .
-
Ester Hydrolysis: Basic or acidic hydrolysis yields 5-hydroxyoct-2-enoic acid, a potential building block for polyesters.
Challenges and Future Directions
Current limitations include the scarcity of enantioselective synthetic routes for Ethyl 5-hydroxyoct-2-enoate specifically. Future research could explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume